N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)-2-methylbenzamide
Description
N-((5-(Hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)-2-methylbenzamide is a benzamide derivative featuring dual thiophene moieties and a hydroxymethyl substituent. Its structure comprises a 2-methylbenzamide group linked via a methylene bridge to a thiophene ring, which is further substituted at the 5-position with a hydroxymethyl-thiophene moiety. The hydroxymethyl group may enhance solubility or hydrogen-bonding interactions, while the thiophene rings could contribute to π-π stacking or hydrophobic binding .
Properties
IUPAC Name |
N-[[5-[hydroxy(thiophen-3-yl)methyl]thiophen-2-yl]methyl]-2-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2S2/c1-12-4-2-3-5-15(12)18(21)19-10-14-6-7-16(23-14)17(20)13-8-9-22-11-13/h2-9,11,17,20H,10H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZMCFSVKSCFWAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC2=CC=C(S2)C(C3=CSC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)-2-methylbenzamide is a complex organic compound characterized by its thiophene ring system. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article synthesizes existing research findings on the biological activity of this compound, highlighting its mechanisms of action, effects on various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure features multiple thiophene rings, which are known for their stability and electronic properties, making them valuable in pharmaceutical applications.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The thiophene ring system can modulate the activity of various enzymes and receptors, influencing cellular processes such as apoptosis and cell cycle regulation.
Anticancer Activity
Research indicates that thiophene derivatives exhibit significant anticancer properties. For instance, studies have shown that related compounds can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and A549 (lung cancer) cells. The mechanism involves the modulation of caspase pathways and cell cycle arrest.
Table 1: Anticancer Activity of Thiophene Derivatives
| Compound | Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 225 | Apoptosis induction |
| Compound B | A549 | 5.24 | Tubulin polymerization inhibition |
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Studies have demonstrated efficacy against various bacterial strains, suggesting potential applications in treating infections.
Table 2: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 50 µg/mL |
| S. aureus | 30 µg/mL |
Anti-inflammatory Effects
Thiophene derivatives have shown promise in reducing inflammation. For example, compounds similar to this compound have been reported to decrease levels of pro-inflammatory cytokines in vitro.
Case Studies
- MCF-7 Cell Line Study : In a controlled study, treatment with a thiophene derivative led to a significant increase in lactate dehydrogenase (LDH) levels, indicating cell membrane damage and apoptosis initiation. The treated cells exhibited a marked decrease in viability compared to untreated controls .
- A549 Cell Line Study : Another study focused on A549 cells revealed that the compound induced cell cycle arrest at the G2/M phase and initiated oxidative stress pathways leading to selective cancer cell death .
Comparison with Similar Compounds
Key Structural Analogues
The compound shares structural similarities with several benzamide derivatives reported in the literature:
Physicochemical and Spectroscopic Properties
Comparative Analysis
Enzyme Inhibition Potential
SAR Insights
- Substituent Effects :
Computational and Crystallographic Data
- Density Functional Theory (DFT) : The Colle-Salvetti correlation-energy formula could model electron density distributions, predicting reactivity at the hydroxymethyl-thiophene site.
- X-ray Crystallography : Structural validation methods (e.g., SHELX ) would confirm intramolecular hydrogen bonds (e.g., N–H⋯O) and packing interactions, similar to .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
